2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-19-9-7-18(8-10-19)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPUXAWEKLHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.6 g/mol. The structure features a piperazine ring, methoxyphenyl groups, and an acetamide moiety, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | >125 μM |
The compound demonstrates a bactericidal effect by inhibiting protein synthesis and disrupting nucleic acid production pathways, which is crucial for bacterial growth and replication .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity, particularly against Candida albicans. The MIC for antifungal activity was reported to be significantly lower than that of standard antifungal agents like fluconazole, indicating its potential effectiveness in treating fungal infections .
The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes within microbial cells. This binding alters the normal metabolic processes, leading to cell death or inhibition of growth. For instance, it has been suggested that the compound's interaction with ribosomal RNA may inhibit protein synthesis in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of piperazine-based compounds, including our target compound. It was found that modifications in the side chains significantly affected the MIC values against both bacterial and fungal strains .
- Biofilm Inhibition : Another investigation focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. The results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm formation by up to 75%, suggesting potential applications in preventing chronic infections associated with biofilms .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may interact with biological targets involved in tumor growth. For instance, Mannich bases, which share structural features with this compound, have shown promising results against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The efficacy of derivatives of this compound is being evaluated for their IC50 values against these cell lines.
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. A study evaluating similar piperazine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may exhibit psychoactive properties. Research into piperazine derivatives has shown that they can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . This suggests a pathway for further exploration into the neuropharmacological applications of 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide.
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds related to this compound were synthesized and tested against MCF-7 cells. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 μg/mL .
Case Study 2: Antibacterial Activity
A comparative analysis was conducted on various sulfonamide derivatives, including the target compound. The agar disc-diffusion method revealed that compounds with similar structural motifs exhibited potent activity against E. coli and S. aureus, suggesting that the sulfonamide group plays a crucial role in antibacterial efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Findings from Analogous Compounds
Piperazine Substituent Position Matters :
- The 2-methoxyphenyl group on the piperazine ring in the target compound distinguishes it from analogs with 4-methoxyphenyl (e.g., compound 13 in ) or halogenated substituents (e.g., 3-chlorophenyl in ). Para-substituted methoxy groups (e.g., compound 13) are associated with higher melting points (~289°C) and MMP inhibitory activity, suggesting that the ortho-substitution in the target compound may alter binding affinity or solubility .
Sulfonyl vs. Sulfanyl Linkers :
- The target’s sulfonylethyl linker contrasts with sulfanyl groups (e.g., ) or tosyl (p-toluenesulfonyl) moieties (e.g., ). Sulfonyl groups generally enhance metabolic stability and hydrogen-bonding capacity compared to sulfanyl groups, which may influence pharmacokinetics .
Acetamide Substituent Diversity :
- Replacing the target’s 4-methoxyphenyl with fluorophenyl () or benzothiazolylphenyl () alters electronic properties and steric bulk. For instance, fluorophenyl groups improve membrane permeability in receptor ligands, while benzothiazole rings enhance π-π stacking in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
